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molecular formula C8H9NO3S B8380164 2-(Methylsulfonyl)benzamide

2-(Methylsulfonyl)benzamide

Cat. No. B8380164
M. Wt: 199.23 g/mol
InChI Key: CJKJNTJPOYSDQL-UHFFFAOYSA-N
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Patent
US03987160

Procedure details

2-Methanesulphonylbenzamide (34 g.) was added to phosphorus oxychloride (100 ml.) and the mixture was refluxed for 90 minutes. The excess of phosphorus oxychloride was evaporated in vacuo, and the oily residue was treated with water (200 ml.), with ice cooling. The solid which separated was filtered off, washed with water and recrystallised from ethanol to give 2-methanesulphonylbenzonitrile (27 g.), m.p. 105°-106° C.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([NH2:9])=O)(=[O:4])=[O:3]>P(Cl)(Cl)(Cl)=O>[CH3:1][S:2]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]#[N:9])(=[O:3])=[O:4]

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
CS(=O)(=O)C1=C(C(=O)N)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The excess of phosphorus oxychloride was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the oily residue was treated with water (200 ml.), with ice cooling
CUSTOM
Type
CUSTOM
Details
The solid which separated
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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